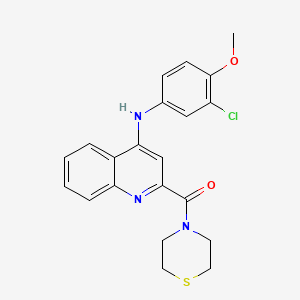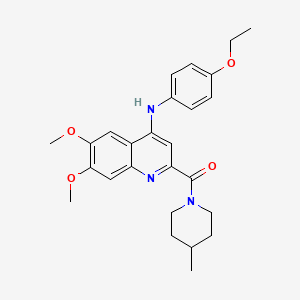![molecular formula C19H23BrN4O2 B6587307 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide CAS No. 1226443-75-9](/img/structure/B6587307.png)
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide, or “2-APMBA” for short, is a novel synthetic compound with potential applications in a variety of scientific fields. It is a derivative of the pyrimidine core, which is a heterocyclic organic compound formed from two nitrogen atoms and three carbon atoms. This compound has been studied for its potential applications in pharmaceuticals, biochemistry, and materials science.
科学的研究の応用
2-APMBA has been studied for its potential applications in pharmaceuticals, biochemistry, and materials science. In pharmaceuticals, it has been studied for its potential as a drug delivery system for drugs that need to be delivered to specific sites in the body. In biochemistry, it has been studied for its potential to act as a molecular switch, allowing researchers to control the activation and deactivation of certain proteins in the body. In materials science, it has been studied for its potential to act as a molecular scaffold, allowing researchers to create complex structures with precise control.
作用機序
2-APMBA acts as a molecular switch, allowing researchers to control the activation and deactivation of certain proteins in the body. It works by binding to specific proteins, which then triggers a conformational change in the protein. This conformational change then leads to the activation or deactivation of the protein, depending on the type of protein and the desired outcome.
Biochemical and Physiological Effects
2-APMBA has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its potential to regulate the activity of certain enzymes and hormones. For example, it has been shown to regulate the activity of cyclic AMP-dependent protein kinases (PKA) and cyclic GMP-dependent protein kinases (PKG). It has also been studied for its potential to regulate the activity of certain hormones, such as insulin and glucagon.
実験室実験の利点と制限
2-APMBA has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, its molecular structure allows it to bind to specific proteins, which makes it useful for controlling the activation and deactivation of certain proteins. However, it has some limitations as well. For example, it is not very soluble in water, which can limit its use in certain experiments. Additionally, its effects on certain proteins can be unpredictable, which can make it difficult to use in certain experiments.
将来の方向性
The potential applications of 2-APMBA are vast and varied, and there are many possible future directions for research. For example, further research could be conducted to explore its potential to regulate the activity of other enzymes and hormones. Additionally, further research could be conducted to explore its potential to act as a drug delivery system for drugs that need to be delivered to specific sites in the body. Finally, further research could be conducted to explore its potential to act as a molecular scaffold, allowing researchers to create complex structures with precise control.
合成法
2-APMBA is synthesized through a multi-step process. First, the starting material, 4-bromobenzaldehyde, is reacted with aqueous ammonia in an ethanol solution to form 4-bromobenzyl amine. Then, the intermediate product is reacted with ethyl chloroformate in a methanol solution to form N-(4-bromophenyl)acetamide. Finally, the product is reacted with 2-azepan-1-yl-6-methylpyrimidine in a methanol solution to form 2-APMBA.
特性
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O2/c1-14-12-18(23-19(21-14)24-10-4-2-3-5-11-24)26-13-17(25)22-16-8-6-15(20)7-9-16/h6-9,12H,2-5,10-11,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVMFKCFSNJRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6587224.png)
![N-(2,4-difluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587231.png)

![N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587260.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethylphenyl)acetamide](/img/structure/B6587276.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B6587280.png)
![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B6587287.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide](/img/structure/B6587297.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide](/img/structure/B6587301.png)
![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587312.png)
![4-methyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-2-carboxamide](/img/structure/B6587326.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}prop-2-enamide](/img/structure/B6587333.png)
![6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine](/img/structure/B6587341.png)